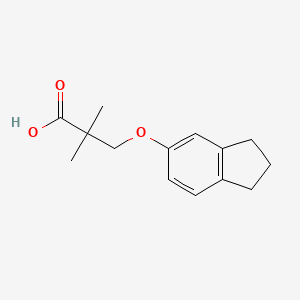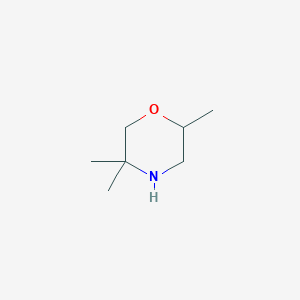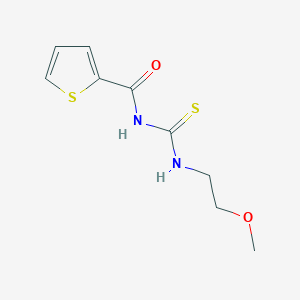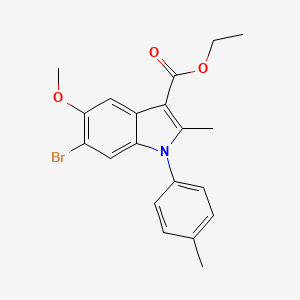![molecular formula C12H9Cl2N B3170004 2',4'-Dichloro-[1,1'-biphenyl]-4-amine CAS No. 939757-52-5](/img/structure/B3170004.png)
2',4'-Dichloro-[1,1'-biphenyl]-4-amine
概要
説明
2,4'-Dichloro-[1,1'-biphenyl]-4-amine, also known as DCBPA, is an organic compound that has been widely studied due to its potential applications in scientific research. This compound has been synthesized in multiple ways and has been used for a variety of purposes.
作用機序
2',4'-Dichloro-[1,1'-biphenyl]-4-amine is believed to act as an agonist of certain G-protein coupled receptors, which are proteins that play a role in the regulation of various cellular processes. By binding to these receptors, this compound is thought to be able to modulate the activity of the cell, leading to changes in the cell’s behavior.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on the body. Biochemically, this compound has been shown to affect the activity of certain enzymes and proteins, which can lead to changes in the metabolism of various compounds in the body. Physiologically, this compound has been shown to affect the activity of certain hormones, such as estrogen, which can lead to changes in the reproductive system.
実験室実験の利点と制限
2',4'-Dichloro-[1,1'-biphenyl]-4-amine has several advantages when used in scientific experiments. It is relatively stable, so it can be stored for long periods of time without degrading. It is also easily synthesized, making it easy to obtain. However, there are some limitations to using this compound in experiments. It is a relatively weak agonist, so it may not be suitable for certain types of experiments. Additionally, it can be toxic to certain organisms, so care must be taken when using it in experiments.
将来の方向性
2',4'-Dichloro-[1,1'-biphenyl]-4-amine has a wide range of potential applications in scientific research. It could be used to study the effects of various drugs and chemicals on the body, as well as the effects of hormones on the reproductive system. Additionally, this compound could be used to study the effects of environmental toxins on the body. It could also be used to study the effects of various drugs on the central nervous system and the effects of different drugs on the metabolism of various compounds. Finally, this compound could be used to study the effects of various drugs on the immune system.
科学的研究の応用
2',4'-Dichloro-[1,1'-biphenyl]-4-amine has been used in scientific research to study the effects of various drugs and chemicals on the human body. It has been used to study the effects of drugs on the central nervous system, as well as the effects of various environmental toxins on the body. This compound has also been used to study the effects of various hormones on the body, such as the effects of estrogen on the reproductive system.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEYVWJDOFQLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)







